

BPI-15086: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: BPI-15086

Cat. No.: B15569251

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Introduction

BPI-15086 is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions as an ATP-competitive irreversible inhibitor, demonstrating high selectivity for the EGFR T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small-cell lung cancer (NSCLC).[1][3] This document provides a comprehensive technical overview of **BPI-15086**, including its mechanism of action, downstream signaling effects, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

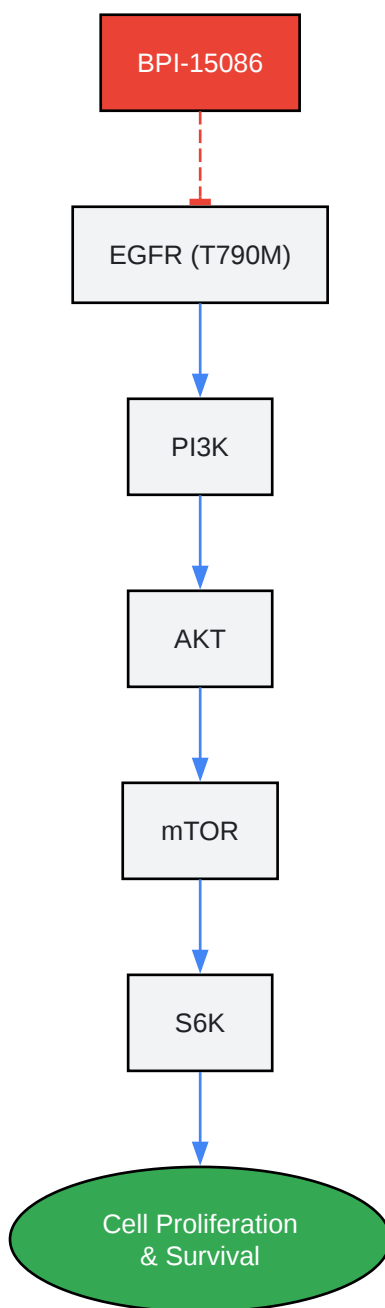
Mechanism of Action

BPI-15086 selectively and irreversibly binds to the ATP-binding site of the EGFR kinase domain, particularly in EGFR mutants harboring the T790M "gatekeeper" mutation.[1][3] This covalent modification prevents the binding of ATP, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[3]

Signaling Pathways

The inhibition of EGFR by **BPI-15086** blocks multiple downstream signaling cascades. The primary pathway affected is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of EGFR prevents the activation of PI3K, which in

turn leads to decreased phosphorylation of AKT and its downstream effector, mTOR. A key substrate of the mTORC1 complex is the S6 kinase (S6K), whose phosphorylation is a common indicator of mTORC1 activity. By inhibiting this pathway, **BPI-15086** effectively curtails the pro-survival signals within cancer cells.



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Figure 1: **BPI-15086** inhibits the EGFR-PI3K/AKT/mTOR signaling pathway.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity

Target	IC50 (nM)
EGFR T790M	15.7[1]
Wild-Type EGFR	503[1]

Table 2: Phase I Clinical Trial Pharmacokinetic Parameters (Single Dose)

Dose (mg)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	Tmax (h)	t1/2 (h)
25	24.6	283	1.97	9.91
50	58.7	684	2.00	11.2
100	123	1510	3.00	12.5
200	295	3680	4.02	13.8
300	436	5890	3.00	14.1

Data from a phase I study in patients with EGFR T790M-mutated NSCLC.
[1]

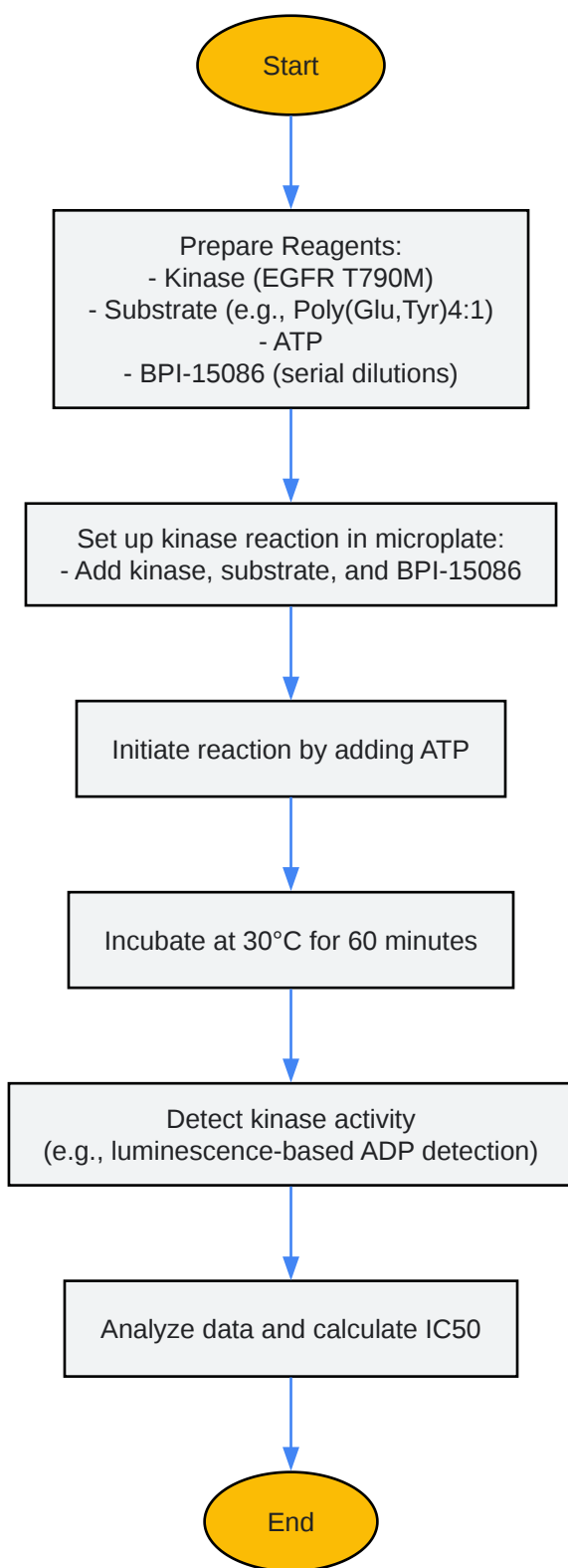
Table 3: Phase I Clinical Trial Efficacy

Metric	Value	95% Confidence Interval
Objective Response Rate (ORR)	17.7%	3.8% - 43.4%
Disease Control Rate (DCR)	47.1%	23.0% - 72.2%
Data from a phase I study in patients with EGFR T790M-mutated NSCLC. [1] [2]		

Experimental Protocols

In Vitro EGFR Kinase Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.



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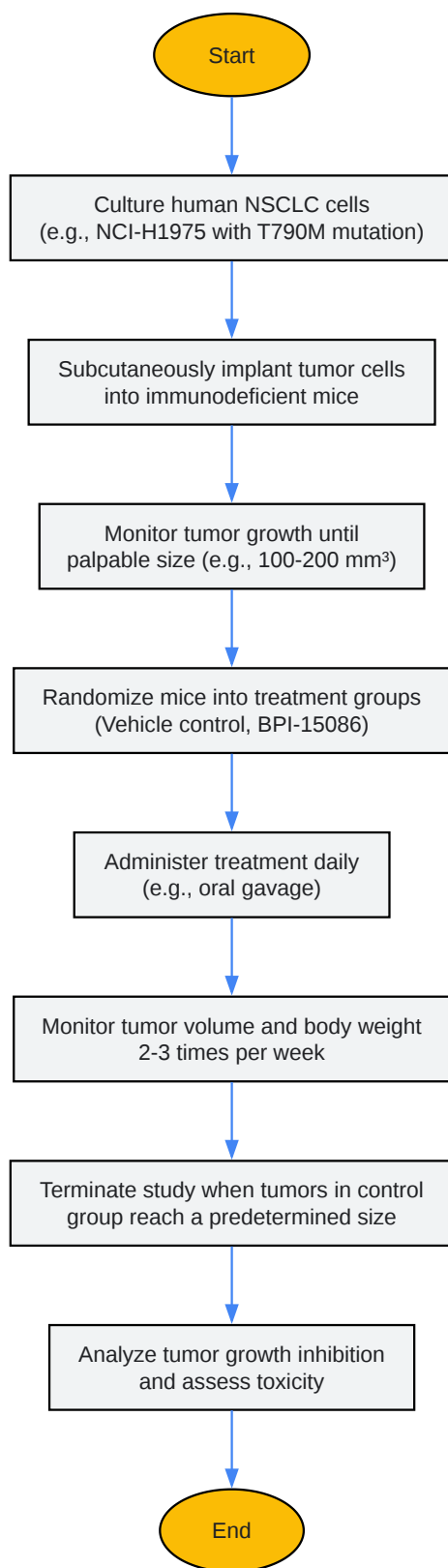
Figure 2: Workflow for an in vitro kinase assay to determine IC50.

Methodology:

- **Reagent Preparation:** Prepare serial dilutions of **BPI-15086** in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human EGFR T790M, a generic tyrosine kinase substrate, and ATP in kinase assay buffer.
- **Reaction Setup:** In a 96- or 384-well plate, add the EGFR T790M enzyme, the substrate, and the various concentrations of **BPI-15086**. Include positive (no inhibitor) and negative (no enzyme) controls.
- **Initiation and Incubation:** Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
- **Data Analysis:** Calculate the percent inhibition of kinase activity at each **BPI-15086** concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EGFR inhibitor in a mouse xenograft model.



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Figure 3: Workflow for an in vivo tumor xenograft study.

Methodology:

- **Cell Culture and Implantation:** Culture a human NSCLC cell line harboring the EGFR T790M mutation (e.g., NCI-H1975). Harvest the cells and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude or NOD-SCID).
- **Tumor Growth and Randomization:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups, including a vehicle control group and one or more **BPI-15086** dose groups.
- **Treatment Administration:** Administer **BPI-15086** or the vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
- **Monitoring:** Measure the tumor volume using calipers and the body weight of the mice 2-3 times per week. Monitor the animals for any signs of toxicity.
- **Study Endpoint and Analysis:** Terminate the study when the tumors in the control group reach a predetermined size or after a fixed duration of treatment. Excise the tumors and measure their weight. Analyze the tumor growth inhibition and assess any treatment-related toxicities.

Pharmacokinetic Analysis in Patients

This protocol provides a high-level overview of the methodology used in the Phase I clinical trial to assess the pharmacokinetic profile of **BPI-15086**.^[1]

Methodology:

- **Study Design:** A dose-escalation study design (e.g., 3+3) is employed where cohorts of patients receive escalating doses of **BPI-15086**.^{[1][2]}
- **Drug Administration:** Patients receive a single oral dose of **BPI-15086** on day 1, followed by continuous daily dosing.^[1]
- **Blood Sampling:** Serial blood samples are collected at predefined time points after both the single dose and at steady-state during continuous dosing.

- **Bioanalysis:** Plasma is separated from the blood samples, and the concentration of **BPI-15086** is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Parameter Calculation:** The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, and t_{1/2}, using non-compartmental analysis.

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